molecular formula C7H6BrN3 B6210876 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine CAS No. 166047-14-9

6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B6210876
CAS No.: 166047-14-9
M. Wt: 212
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of 1-methyl-1H-imidazol-4-amine with appropriate brominated pyridine derivatives. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under phase transfer catalysis (PTC) conditions .

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
  • 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
  • 6-Bromo-1H-imidazo[4,5-b]pyridine

Uniqueness: 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable scaffold in drug discovery and material science .

Properties

CAS No.

166047-14-9

Molecular Formula

C7H6BrN3

Molecular Weight

212

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.